VitaminAacetate

Descripción general

Descripción

Vitamin A acetate, also known as retinyl acetate, is a natural form of vitamin A. It is the acetate ester of retinol and is widely used in dietary supplements and fortified foods due to its stability and bioavailability. Vitamin A is essential for various biological functions, including vision, immune function, and cellular communication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of vitamin A acetate involves several steps. One common method includes the condensation of 3-methyl-4-oxo-2-buten-1-base acetate with tetraethyl methylenediphosphonate under alkaline conditions to form an intermediate, C6 phosphate. This intermediate undergoes a Wittig-Horner condensation reaction with 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butene-1-aldehyde to produce vitamin A acetate .

Industrial Production Methods: Industrial production of vitamin A acetate typically involves large-scale chemical synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of environmentally friendly methods and the reduction of waste are also important considerations in industrial production .

Análisis De Reacciones Químicas

Reaction Mechanism and Conditions

| Step | Reactants/Conditions | Catalyst/Solvent | Yield | Time |

|---|---|---|---|---|

| 1 | β-vinylionol + triphenylphosphine | H₂SO₄ in methanol/water/heptane (60–80% methanol) | 99.9% | 2–20 h |

| 2 | C15 salt + C5 acetate | Ammonia (2.1–2.2 eq) in water | High | 4 h |

-

C15 Salt Formation : β-vinylionol reacts with triphenylphosphine in the presence of sulfuric acid at 45–55°C to form β-ionylideneethyltriphenylphosphonium salts (C15 salts). The solvent system (methanol/water/heptane) minimizes methyl sulfate byproduct formation (<5 mol%) .

-

Wittig Reaction : The C15 salt undergoes coupling with C5 acetate in aqueous media at 48–52°C, facilitated by ammonia. This step avoids halogenated solvents and achieves high space-time yields .

Degradation Pathways

Vitamin A acetate degrades under oxidative conditions, primarily via radical-mediated dimerization .

Peroxide-Initiated Degradation

-

Conditions : 90°C in octane with isopropylbenzene hydroperoxide (CHP), absence of light/oxygen .

-

Findings :

Proposed Mechanism

-

Initiation : CHP homolysis generates free radicals.

-

H-Abstraction : Radicals abstract α-hydrogen from vitamin A acetate (preferentially at C-15 due to low steric hindrance).

-

Dimerization : Resulting radical adds to another vitamin A acetate molecule, forming resonance-stabilized dimers .

Structural Analysis of Dimers

| Dimer Type | Conjugated Double Bonds | Stability |

|---|---|---|

| Type 1 | 4 | High (π-π resonance) |

| Type 2 | 4 | Moderate |

Stability Under Storage Conditions

Vitamin A acetate is sensitive to light, heat, oxygen, and peroxides. Stability studies in enteral formulas reveal :

| Storage Condition | Temperature (°C) | Humidity (%) | Vitamin Retention (18 months) |

|---|---|---|---|

| Ambient (25°C) | 25 | 60 | 85–90% |

| Accelerated (60°C) | 60 | 60 | <50% |

| Long-term (37°C) | 37 | 75 | 60–70% |

Aplicaciones Científicas De Investigación

Nutritional Supplements

Overview

Vitamin A acetate is widely used in dietary supplements due to its stability compared to other forms of vitamin A. It is essential for maintaining healthy vision, immune function, and skin health.

Key Applications

- Human Nutrition : Vitamin A acetate is often included in multivitamins and specific supplements aimed at preventing vitamin A deficiency. It is particularly important in regions where dietary intake of vitamin A is low.

- Animal Feed : It is also utilized in animal nutrition to promote growth and improve overall health in livestock and poultry.

Pharmaceutical Applications

Overview

Vitamin A acetate has been recognized for its therapeutic properties, particularly in dermatology.

Case Studies

- Anti-Aging Treatments : Vitamin A acetate is approved by the FDA as an anti-wrinkle agent. Studies have shown that it promotes keratinocyte proliferation and strengthens the epidermis, thereby reducing signs of aging .

- Acne Treatment : Clinical trials indicate that retinoids, including vitamin A acetate, are effective in treating various forms of acne by regulating cell differentiation and proliferation .

Cosmetic Industry

Overview

In cosmetics, vitamin A acetate is valued for its skin-rejuvenating properties.

Applications

- Skin Care Products : It is commonly found in creams and serums aimed at reducing wrinkles and improving skin texture. The compound's ability to enhance collagen production has made it a staple ingredient in anti-aging formulations .

- Quality Assurance : The separation of vitamin A acetate isomers is critical for ensuring the quality of cosmetic products. High-performance liquid chromatography (HPLC) techniques are employed to achieve this separation effectively .

Food Fortification

Overview

Vitamin A acetate is used to fortify foods, particularly in regions where vitamin A deficiency is prevalent.

Applications

- Fortified Foods : Commonly added to dairy products, cereals, and oils to enhance nutritional value. The compound's stability allows it to withstand processing conditions without losing efficacy .

- Regulatory Standards : Various health organizations have established guidelines for the safe levels of vitamin A acetate in fortified foods to prevent toxicity while ensuring adequate intake .

Mecanismo De Acción

Vitamin A acetate exerts its effects through its conversion to retinol and retinoic acid. Retinoic acid binds to nuclear receptors, regulating gene transcription and influencing various biological processes such as vision, immune response, and cellular growth . In the retina, retinol is converted to 11-cis-retinal, which is essential for the transduction of light into neural signals necessary for vision .

Comparación Con Compuestos Similares

Compared to other retinoids, vitamin A acetate is more stable and has a longer shelf life, making it suitable for use in supplements and fortified foods . Similar compounds include:

Retinol: The alcohol form of vitamin A, less stable than vitamin A acetate.

Retinal: The aldehyde form, crucial for vision.

Retinoic Acid: The acid form, involved in gene transcription and cellular differentiation.

Vitamin A acetate’s stability and bioavailability make it unique among retinoids, providing a reliable source of vitamin A in various applications.

Propiedades

IUPAC Name |

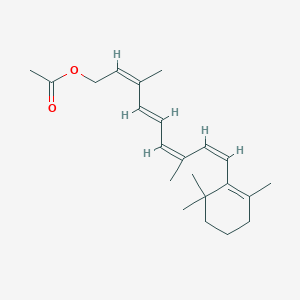

[(2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12-,17-9-,18-14- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-AAROXGBTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.